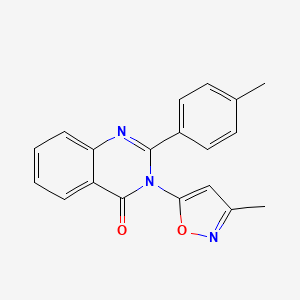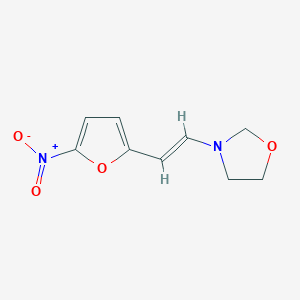
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine is a synthetic organic compound that features both a nitrofuran and an oxazolidine moiety. Compounds containing these functional groups are often of interest due to their potential biological activities, including antimicrobial and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Oxazolidine ring formation: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazolidines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds containing nitrofuran and oxazolidine moieties are studied for their potential antimicrobial and anticancer activities.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential, particularly as antibiotics or anticancer agents.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial protein synthesis or disrupt cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Linezolid: An oxazolidinone antibiotic.
Comparison
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine is unique in that it combines both nitrofuran and oxazolidine moieties, which may confer a broader spectrum of biological activity compared to compounds containing only one of these functional groups.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-oxazolidine |
InChI |
InChI=1S/C9H10N2O4/c12-11(13)9-2-1-8(15-9)3-4-10-5-6-14-7-10/h1-4H,5-7H2/b4-3+ |
Clave InChI |
GBSYTOJXIBFYCK-ONEGZZNKSA-N |
SMILES isomérico |
C1COCN1/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1COCN1C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


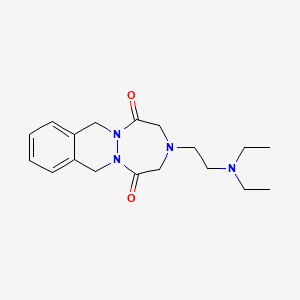
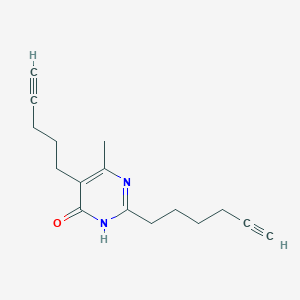
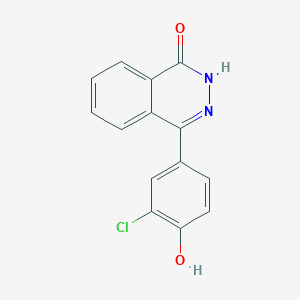


![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
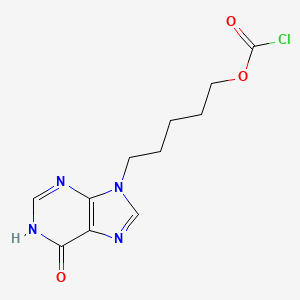
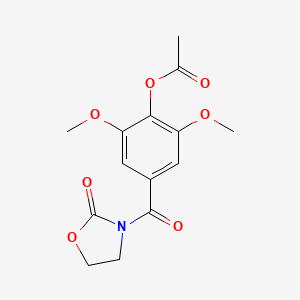
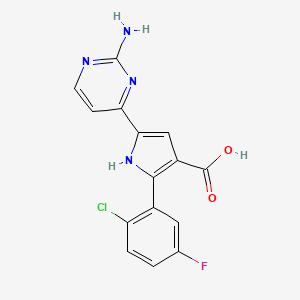
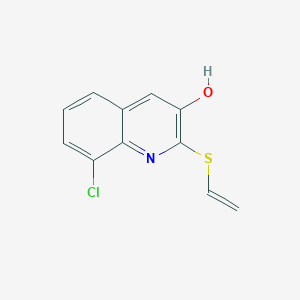
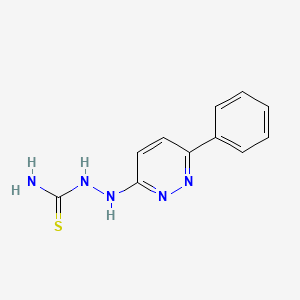
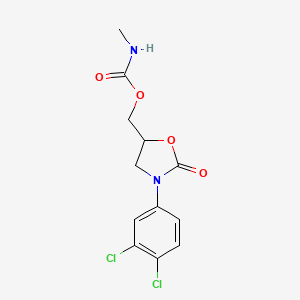
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
